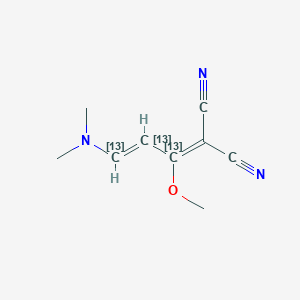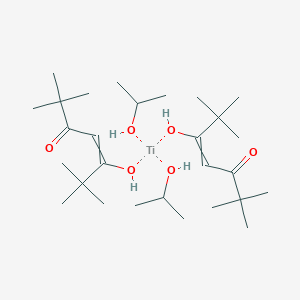
4-O-Benzyl-L-fucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Benzyl-L-fucal is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of approximately 220.27 g/mol .
Synthesis Analysis
The synthesis of 4-O-Benzyl-L-fucal and its derivatives has been reported in several studies . For instance, a short and efficient synthesis of a daunosamine donor from L-fucal was presented, with an overall yield of 32% . Another study described the synthesis and reactivity of an original class of electron-poor heterodienes, the N-substituted-1H-benzo[c][1,2]thiazin-4-one-2,2-dioxides, in the context of an inverse electron demand hetero Diels-Alder reaction using L-fucal and D-galactal as model glycals .Molecular Structure Analysis
The molecular structure of 4-O-Benzyl-L-fucal can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of this compound .Chemical Reactions Analysis
The chemical reactions involving 4-O-Benzyl-L-fucal are complex and can be influenced by various factors . For example, the reactivity of the compound in the context of an inverse electron demand hetero Diels-Alder reaction was investigated using L-fucal and D-galactal as model glycals .Physical And Chemical Properties Analysis
4-O-Benzyl-L-fucal has a molecular weight of approximately 220.27 g/mol and a molecular formula of C13H16O3 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
4-O-Benzyl-L-fucal has been used in the synthesis of mimics of the C-B-A trisaccharide component of dihydroaclacinomycin, an anthracycline antibiotic. This synthesis is significant for understanding and developing antibiotics with improved properties (Klaffke, Springer, & Thiem, 1992).
It has been involved in the synthesis of artificial deoxy glycosides of anthracyclines, which are a class of drugs used in cancer treatment. The use of L-fucal in these syntheses demonstrates its potential in developing novel anticancer therapies (Klaffke, Pudlo, Springer, & Thiem, 1991).
The compound has been used in selective acylation studies, which are crucial for understanding the chemical behavior of sugars and their derivatives, with implications for drug synthesis and biochemical research (Horton, Priebe, & Varela, 1985).
4-O-Benzyl-L-fucal also plays a role in the synthesis of oligosaccharide moieties of various antitumor antibiotics, highlighting its importance in the development of new therapeutic agents (Monneret, Martin, & Païs, 1988).
Zukünftige Richtungen
The future directions in the research and application of 4-O-Benzyl-L-fucal could involve further exploration of its synthesis, reactivity, and potential applications . The recent trend on α- and β-selective glycosylation reactions reported during the past decade could provide valuable insights for future research .
Eigenschaften
IUPAC Name |
(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJWJXPMACIGC-WCFLWFBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Benzyl-L-fucal | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












